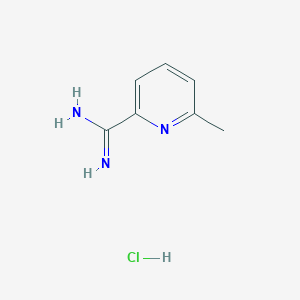

6-Methylpicolinimidamide hydrochloride

Description

Contextual Significance of Picolinimidamide (B1582038) Derivatives in Chemical Biology and Medicinal Chemistry

The pyridine (B92270) ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in approved drugs and biologically active compounds. researchgate.netnih.gov Its ability to form hydrogen bonds, act as a ligand for metal ions, and serve as a bioisostere for a benzene (B151609) ring makes it a versatile component in drug design. nih.gov When functionalized with an imidamide group (also known as an amidine), the resulting picolinimidamide scaffold gains unique properties that are of significant interest in chemical biology and medicinal chemistry.

Picolinimidamide derivatives and the closely related picolinamide (B142947) derivatives are being investigated for a wide range of therapeutic applications. These scaffolds are integral to the development of novel agents targeting various diseases. For instance, derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have been explored as potential anticancer, antimycobacterial, antiviral, and antidiabetic agents. nih.govrsc.org The structural modifications on the pyridine ring play a crucial role in modulating the biological activity of these compounds.

Research has shown that picolinamide derivatives can act as potent inhibitors of various enzymes. For example, certain picolinamides have been synthesized and evaluated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and as antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov Furthermore, a series of picolinamide derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov The structure-activity relationship (SAR) studies in this research indicated that the position of substituents on the scaffold significantly influenced the inhibitory activity and selectivity. nih.gov

The imidamide group itself is a strong basic group and can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Its ability to engage in specific binding interactions makes picolinimidamide derivatives valuable tools for probing biological systems and as starting points for drug discovery programs.

Historical Perspective of Imidamide Research within Pyridine Scaffolds

The history of pyridine chemistry dates back to 1846, when the initial pyridine scaffold was isolated. nih.gov The structure of pyridine was later elucidated by Wilhelm Korner (1869) and James Dewar (1871). nih.gov For many decades, research focused on simpler pyridine derivatives. The incorporation of more complex functional groups, such as the imidamide group, represents a more recent area of investigation, driven by the search for novel pharmacophores in the latter half of the 20th century and into the 21st century.

The development of synthetic methodologies to create amidines from nitriles has been a key enabler for the exploration of picolinimidamides. One common synthetic route involves the reaction of a nitrile (like 6-methylpicolinonitrile) with an amine source. A related synthesis involves the conversion of a nitrile group first to an amidoxime, which is then hydrogenated to form the amidine (imidamide) unit. ukm.my

The pyridine scaffold itself has been a subject of intense research for its diverse biological activities, leading to numerous FDA-approved drugs. researchgate.netnih.gov The exploration of imidamide-containing heterocycles, including those with a pyridine core, gained momentum as researchers sought to create compounds with improved binding affinities, selectivity, and pharmacokinetic profiles. The imidazo[1,2-a]pyridine scaffold, for example, is found in marketed drugs like zolpidem and alpidem, highlighting the therapeutic success of this class of pyridine derivatives. nih.gov This success has spurred further investigation into related structures, including picolinimidamides, to discover new therapeutic agents.

Current Research Trajectories and Gaps for 6-Methylpicolinimidamide (B1142918) Hydrochloride

Current research on picolinimidamide derivatives continues to explore their potential in various therapeutic areas. The focus is often on synthesizing libraries of related compounds and screening them for specific biological activities. For example, recent studies on related carboxamide derivatives have identified potent antagonists for the P2X7 receptor, which is implicated in cancer and inflammatory conditions. nih.gov Such studies often involve detailed structure-activity relationship (SAR) analyses to optimize the lead compounds for improved potency and selectivity. nih.govnih.gov

However, a significant gap exists in the scientific literature specifically concerning 6-Methylpicolinimidamide hydrochloride. While the compound is commercially available from various chemical suppliers for research purposes, there is a notable lack of published studies detailing its synthesis, biological evaluation, or application as a chemical tool. Most of the available data is limited to basic chemical properties provided in commercial catalogs.

This lack of specific research on this compound presents both a challenge and an opportunity. The challenge lies in the absence of established biological activities or applications. The opportunity, however, is substantial. Based on the known activities of structurally similar picolinamides and other pyridine derivatives, this compound could be a candidate for screening in various biological assays, including those for enzymatic inhibition (e.g., AChE), receptor antagonism (e.g., P2X7R), or antimicrobial activity. nih.govnih.govnih.gov The presence of the methyl group at the 6-position of the pyridine ring could influence its steric and electronic properties, potentially leading to novel biological activities compared to its unsubstituted counterpart. Future research should focus on the synthesis and thorough biological characterization of this specific compound to fill the current knowledge gap.

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 112736-11-5 | C₇H₁₀ClN₃ | 171.63 |

| Picolinimidamide hydrochloride | 51285-26-8 | C₆H₈ClN₃ | 157.60 |

| 5-Methylpicolinimidamide hydrochloride | N/A | C₇H₁₀ClN₃ | 171.62 |

| 4-Methoxypicolinimidamide hydrochloride | 1179361-66-0 | C₇H₁₀ClN₃O | 187.63 |

| 6-Chloropicolinimidamide hydrochloride | 1179362-38-9 | C₆H₇Cl₂N₃ | 192.05 |

Data sourced from various chemical supplier catalogs and databases. chemicalbook.comchemscene.commyskinrecipes.comsigmaaldrich.comchemscene.comcymitquimica.com

Table 2: Example of Biological Activity for Related Picolinamide Derivatives

This table shows the inhibitory activity of synthesized picolinamide derivatives against Acetylcholinesterase (AChE), demonstrating the therapeutic potential of the broader chemical class.

| Compound | Target Enzyme | IC₅₀ (µM) |

| Picolinamide Derivative V | AChE | 2.49 ± 0.19 |

| Donepezil (Reference Drug) | AChE | 0.046 |

Data adapted from a study on acetylcholinesterase inhibitors. researchgate.net Note: The specific structures of the tested derivatives are detailed in the source publication.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methylpyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c1-5-3-2-4-6(10-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIMQGKKURUQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940538 | |

| Record name | 6-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190004-35-4 | |

| Record name | 6-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-pyridine-2-carboxamidine; hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 6-Methylpicolinimidamide (B1142918) Hydrochloride

The synthesis of 6-Methylpicolinimidamide hydrochloride is a multi-step process that relies on the strategic selection and modification of precursor molecules. The most common and efficient pathway involves the utilization of 6-methylpicolinonitrile as a key intermediate.

Strategic Precursor Utilization and Derivatization Approaches

The primary precursor for the synthesis of this compound is 6-methylpicolinonitrile . The synthesis of this nitrile can be achieved through various methods, including the cyanation of a corresponding pyridine (B92270) derivative. One established method involves the reaction of 2-chloro-6-methylpyridine (B94459) with a cyanide source.

Once 6-methylpicolinonitrile is obtained, the core of the synthesis lies in the conversion of the nitrile functional group into an imidamide. The Pinner reaction is a classic and widely employed method for this transformation. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride, to form an intermediate imino ester salt, often referred to as a Pinner salt. wikipedia.orgorganic-chemistry.org Subsequent reaction of this intermediate with ammonia (B1221849) or an amine furnishes the desired amidine. wikipedia.org

Formation of the Pinner Salt: 6-methylpicolinonitrile is dissolved in an anhydrous alcohol, such as ethanol (B145695), and saturated with dry hydrogen chloride gas at low temperatures to form the corresponding ethyl 6-methylpicolinimidate hydrochloride salt.

Ammonolysis: The isolated Pinner salt is then treated with a solution of ammonia in an appropriate solvent to yield 6-Methylpicolinimidamide.

Salt Formation: Finally, the free base of 6-Methylpicolinimidamide is treated with hydrochloric acid to afford the stable hydrochloride salt.

| Step | Reactants | Reagents | Product |

| 1 | 6-Methylpicolinonitrile, Ethanol | Anhydrous Hydrogen Chloride | Ethyl 6-methylpicolinimidate hydrochloride |

| 2 | Ethyl 6-methylpicolinimidate hydrochloride | Ammonia | 6-Methylpicolinimidamide |

| 3 | 6-Methylpicolinimidamide | Hydrochloric Acid | This compound |

Role of Hydrochloride Salt Formation in Synthetic Efficacy and Research Utility

The conversion of 6-Methylpicolinimidamide to its hydrochloride salt is a critical step that enhances its utility in both synthesis and research applications. The formation of a hydrochloride salt can significantly improve the stability and handling of the compound. nih.govgoogle.com Amine-containing compounds, including amidines, are often prone to degradation, and their conversion to a salt can protect the functional group. nih.gov

Furthermore, hydrochloride salts generally exhibit increased water solubility compared to their free base counterparts. This property is particularly advantageous for in-vitro studies and other research applications where aqueous solutions are required. The improved solubility can also facilitate purification processes, such as recrystallization, leading to a higher purity final product. nih.govresearchgate.net The crystalline nature of many hydrochloride salts aids in their characterization using techniques like X-ray crystallography. google.comgoogle.com

Contemporary Approaches in Chemical Synthesis

Modern synthetic chemistry continually seeks to develop more efficient, scalable, and environmentally benign methods. While specific literature on the application of these techniques to this compound is limited, general trends in imidamide and related chemistries offer insights into potential advancements.

Mechanochemical Synthesis Techniques in Imidamide Chemistry

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based methods. While not specifically documented for this compound, the mechanochemical synthesis of amides and other related functional groups has been successfully demonstrated. This approach often leads to reduced reaction times, lower energy consumption, and minimal solvent waste. The application of ball milling or other mechanochemical techniques to the Pinner reaction or other amidine syntheses could represent a promising avenue for future research.

Optimization of Reaction Conditions for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production necessitates the optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound via the Pinner reaction, several factors can be optimized. numberanalytics.comlookchem.com

Key parameters for optimization include:

Temperature Control: The Pinner reaction is often conducted at low temperatures to prevent the decomposition of the intermediate Pinner salt. wikipedia.org Careful control of the temperature profile throughout the reaction and workup is crucial for maximizing yield and purity.

Reagent Stoichiometry: Precise control of the molar ratios of the nitrile, alcohol, and hydrogen chloride is essential for driving the reaction to completion and minimizing side products.

Solvent Selection: The choice of an appropriate anhydrous solvent is critical to the success of the Pinner reaction.

Workup and Purification: Developing an efficient and scalable workup and purification protocol, such as crystallization, is vital for obtaining the final product in high purity. lookchem.com

Alternative synthetic routes to amidines, such as the direct conversion of nitriles using metal catalysts or other reagents, are also areas of active research and could provide more scalable and efficient methods in the future. mdpi.comgoogle.com

Reactivity and Functional Group Transformations

The chemical reactivity of this compound is primarily dictated by the amidine functional group. Amidines are versatile intermediates in organic synthesis and can undergo a variety of transformations. ub.edumit.eduresearchgate.netyoutube.comvanderbilt.edu

The amidine moiety contains both nucleophilic and electrophilic centers, allowing for a range of reactions. The nitrogen atoms can act as nucleophiles, while the central carbon atom can be susceptible to nucleophilic attack, particularly after protonation.

Potential functional group transformations of the picolinimidamide (B1582038) core include:

Hydrolysis: Under acidic or basic conditions, the amidine group can be hydrolyzed to the corresponding amide, 6-methylpicolinamide.

Cyclization Reactions: The amidine functionality is a key building block for the synthesis of various heterocyclic compounds. Depending on the reaction partner, it can be used to construct five- or six-membered rings containing nitrogen atoms.

N-Alkylation and N-Arylation: The nitrogen atoms of the amidine can be alkylated or arylated to produce substituted amidine derivatives.

Reduction: The amidine group can be reduced to the corresponding diamine.

Oxidation Reactions Leading to N-Oxide Derivatives

The pyridine ring within 6-Methylpicolinimidamide is susceptible to oxidation, leading to the formation of N-oxide derivatives. This transformation is a common reaction for pyridine and its derivatives. The oxidation of the nitrogen atom in the pyridine ring can be achieved using various oxidizing agents.

Reduction Reactions to Amine Derivatives

The imidamide functional group of this compound can be reduced to the corresponding amine. This reduction transforms the C(=NH)NH₂ group into a CH₂NH₂ group. This type of reduction is a fundamental transformation in organic chemistry and can be accomplished using various reducing agents.

Although specific literature detailing the reduction of this compound is scarce, the reduction of amidines, in general, is a well-established process. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are typically effective in reducing amidines to their corresponding diamines. In the case of 6-Methylpicolinimidamide, this would result in the formation of (6-methylpyridin-2-yl)methanediamine. The pyridine ring itself is generally resistant to reduction under these conditions, allowing for selective transformation of the imidamide group.

Nucleophilic Substitution Reactions for Diverse Derivative Synthesis

The pyridine ring of this compound, particularly when activated, can undergo nucleophilic aromatic substitution (SNAᵣ) reactions. These reactions involve the displacement of a leaving group on the aromatic ring by a nucleophile.

While direct examples of nucleophilic substitution on this compound are not prevalent in the searched literature, studies on related pyridine and quinoline (B57606) systems offer valuable parallels. For example, the aminocarbonylation of 6-iodoquinoline (B82116) has been shown to produce a variety of quinoline-6-carboxamides and quinoline-6-glyoxylamides, demonstrating the feasibility of introducing new functional groups onto a similar heterocyclic scaffold. sigmaaldrich.com Furthermore, the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine (B158447) highlights the reactivity of the 2-position of the 6-methylpyridine ring towards nucleophiles. researchgate.net

For this compound, if a suitable leaving group (e.g., a halogen) were present on the pyridine ring, it would be expected to undergo substitution by various nucleophiles such as amines, alkoxides, and thiolates. The methyl group at the 6-position can influence the regioselectivity of such reactions.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the molecular structure, connectivity, and the types of chemical bonds present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of an organic molecule in solution. For 6-Methylpicolinimidamide (B1142918) hydrochloride, both ¹H and ¹³C NMR spectroscopy would be essential.

¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected ¹H NMR spectrum of 6-Methylpicolinimidamide hydrochloride would show distinct signals for the methyl group protons, the aromatic protons on the pyridine (B92270) ring, and the protons of the imidamide and hydrochloride functional groups. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning each proton to its specific position in the molecule.

¹³C NMR Spectroscopy: This analysis would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization and the nature of the atoms they are bonded to. For this compound, one would expect to identify the methyl carbon, the carbons of the pyridine ring, and the carbon of the imidamide group.

Currently, specific ¹H and ¹³C NMR data for this compound are not available in the public domain.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: A high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the protonated 6-Methylpicolinimidamide cation. This would confirm the elemental composition of the molecule.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum would offer clues about the molecule's structure. Characteristic losses, such as the loss of the methyl group or fragments from the pyridine ring, would help to confirm the connectivity of the atoms.

Detailed experimental mass spectrometry data for this compound is not currently documented in scientific literature.

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching vibrations of the amine and imine groups, C-H stretching of the methyl and aromatic groups, C=N stretching of the imidamide, and the aromatic C-C and C-N stretching vibrations of the pyridine ring.

Specific IR and Raman spectral data for this compound are not presently available.

Solid-State Structural Analysis

Solid-state analysis provides crucial information about the arrangement of molecules in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the three-dimensional structure of a molecule with atomic-level precision. To perform this analysis, a suitable single crystal of this compound would be required. The resulting data would provide:

Absolute Configuration and Conformation: The precise arrangement of all atoms in the molecule, including bond lengths and angles.

Crystal Packing: How the molecules are arranged in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydrochloride and the imidamide group.

There are no published single-crystal X-ray diffraction structures for this compound.

Powder X-ray Diffraction for Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a solid sample. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound. A PXRD pattern is a fingerprint of a specific crystalline solid.

The PXRD pattern of a crystalline sample of this compound would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice of the material. This data is essential for quality control and for studying the solid-state properties of the compound.

No experimental powder X-ray diffraction data for this compound has been found in the available literature.

Solid-State NMR (CP/MAS NMR) Studies for Local Environment and Dynamics in Complexes

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly utilizing Cross-Polarization Magic-Angle Spinning (CP/MAS) techniques, serves as a powerful, non-destructive method for investigating the local atomic environment and molecular dynamics within crystalline materials. ox.ac.ukfsu.edu This is especially valuable for characterizing metal complexes of this compound, where understanding the solid-phase structure is crucial. Unlike solution-state NMR where rapid, isotropic molecular tumbling averages out anisotropic interactions, ssNMR provides a wealth of information on these interactions, which are directly related to the molecular structure, conformation, and intermolecular forces in the solid state. fsu.edu

The CP/MAS technique is instrumental in enhancing the signal of low-abundance nuclei, such as ¹³C and ¹⁵N, and in improving spectral resolution. nih.govnih.gov By transferring polarization from abundant spins (typically ¹H) to less abundant spins, the sensitivity of the measurement is significantly increased. fsu.edu Simultaneously, spinning the sample at a high speed at the "magic angle" (54.7°) relative to the external magnetic field helps to average out anisotropic interactions like chemical shift anisotropy (CSA) and dipolar coupling, resulting in narrower spectral lines and improved resolution. fsu.edunih.gov

In the context of this compound complexes, ¹³C and ¹⁵N CP/MAS NMR studies would provide detailed insights into the local environment of each carbon and nitrogen atom within the molecule. This allows for the differentiation of atoms in different chemical environments, which can be affected by coordination to a metal center, hydrogen bonding interactions, and crystal packing effects. nih.govnih.gov For example, the coordination of the imidamide or pyridine nitrogen atoms to a metal ion would induce significant changes in their respective ¹⁵N chemical shifts, providing direct evidence of the binding mode. nih.gov

Furthermore, ssNMR can be used to probe the molecular dynamics within the complexes. By measuring parameters such as spin-lattice relaxation times (T₁) and rotating-frame spin-lattice relaxation times (T₁ρ), information about molecular motions on different timescales can be obtained. researchgate.net This can reveal dynamic processes such as the rotation of methyl groups or restricted motions within the pyridine ring system upon complexation. nih.gov

For hydrochloride salts, specific ssNMR techniques can also be employed to study the local environment of the chloride ion. As demonstrated in studies of various active pharmaceutical ingredient (API) hydrochloride salts, ³⁵Cl ssNMR can serve as a sensitive probe for fingerprinting different solid forms and characterizing the hydrogen-bonding environment of the chloride ion. rsc.org

While specific experimental data for this compound complexes is not publicly available, the table below illustrates the type of data that would be generated from a hypothetical ¹³C CP/MAS NMR study, highlighting the expected chemical shift ranges for the key carbon atoms in the molecule upon complexation.

| Carbon Atom | Expected ¹³C Chemical Shift Range (ppm) in Free Ligand | Expected ¹³C Chemical Shift Range (ppm) in a Metal Complex | Rationale for Shift Change |

| Pyridine C2 | 150 - 160 | 155 - 165 | Coordination of the pyridine nitrogen to a metal center would deshield the adjacent carbon atom. |

| Pyridine C6 | 145 - 155 | 150 - 160 | The presence of the methyl group and potential coordination effects would influence the chemical shift. |

| Imidamide Carbon | 160 - 170 | 165 - 175 | Coordination of the imidamide nitrogen would lead to a significant deshielding of the imidamide carbon. |

| Methyl Carbon | 15 - 25 | 15 - 25 | The chemical shift of the methyl carbon is less likely to be significantly affected by coordination unless there are strong steric interactions. |

This table is illustrative and intended to show the type of data obtained from ssNMR studies. Actual chemical shifts would be dependent on the specific metal complex and crystal packing.

Information regarding the biological activity and mechanistic pathways of this compound is not available in the public domain based on a comprehensive search of available resources.

Despite a thorough investigation for scientific literature and data pertaining to this compound, no specific information was found regarding its mechanistic interactions in biological systems. The search included targeted queries for its effects on molecular pathways, cellular functions, and antimicrobial properties as outlined in the requested article structure.

Specifically, there is no available research data to elaborate on the following topics for this compound:

Mechanistic Investigations of Biological Interactions

Mechanisms of Antimicrobial Action:The potential antimicrobial properties and the mechanisms by which it might act against microbes have not been described in the scientific literature.

Due to the absence of any specific data for "6-Methylpicolinimidamide hydrochloride" in these key areas, it is not possible to generate the requested scientific article. The creation of content would require speculation and fabrication of data, which would compromise the integrity and scientific accuracy of the information provided. Further research on this compound is needed to elucidate its biological and mechanistic profile.

Biological Activities and Pharmacological Potential

Anticancer Activity Studies

Derivatives of the core picolinamide (B142947) structure, to which 6-methylpicolinimidamide (B1142918) hydrochloride belongs, have demonstrated notable efficacy in preclinical cancer studies. These compounds have been evaluated against a variety of cancer cell lines, showing potential for broad-spectrum anti-proliferative effects.

A novel series of N-methyl-picolinamide-4-thiol derivatives has been synthesized and assessed for their in vitro anti-proliferative activities across several human cancer cell lines. One particular derivative, compound 6p, exhibited significant and wide-ranging efficacy. nih.govmdpi.com This compound was found to be particularly potent, displaying broad-spectrum activity against various cancer cell types. nih.govmdpi.com

The inhibitory activity of these derivatives was evaluated against a panel of human cancer cell lines. The results, as summarized in the table below, indicate that compound 6p has significant cytotoxic effects, with IC50 values in the low micromolar range, in some cases showing greater potency than the established anticancer drug sorafenib. nih.govmdpi.com

| Cell Line | Cancer Type | IC50 (µM) of Compound 6p | IC50 (µM) of Sorafenib |

| HepG2 | Liver Cancer | <10 | >10 |

| HCT-116 | Colon Cancer | <10 | >10 |

| SW480 | Colon Cancer | <10 | >10 |

| SPC-A1 | Lung Cancer | <10 | >10 |

| A375 | Melanoma | <10 | >10 |

This table presents a summary of the anti-proliferative activities of a derivative of N-methyl-picolinamide-4-thiol, compound 6p, in comparison to the standard chemotherapeutic agent, sorafenib. nih.govmdpi.com

The mechanism of action for the observed anticancer activity of picolinamide derivatives appears to be linked to the induction of programmed cell death, or apoptosis. This is a highly regulated process involving a cascade of enzymes known as caspases. The apoptotic process can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.

The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of initiator caspase-8. The intrinsic pathway is initiated by cellular stress and results in the release of cytochrome c from the mitochondria, which then activates initiator caspase-9. Both initiator caspases can then activate the executioner caspases, leading to cell death.

While the precise mechanisms for 6-methylpicolinimidamide hydrochloride are still under investigation, the activity of related compounds suggests a potential role in modulating these caspase-dependent apoptotic pathways. For instance, the antitumor effects of picolinic acid, a related compound, have been documented in animal models. nih.gov

A key aspect of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. The N-methyl-picolinamide-4-thiol derivative, compound 6p, has been shown to selectively inhibit Aurora-B kinase. nih.govmdpi.com This kinase is often overexpressed in cancer cells and plays a crucial role in cell division. By selectively targeting Aurora-B kinase, these compounds may exhibit a favorable cytotoxicity profile, with greater effects on cancer cells than on normal tissues.

Antimicrobial Activity Investigations

In addition to their anticancer potential, compounds related to this compound have been investigated for their antimicrobial properties. The emergence of multidrug-resistant bacteria has created an urgent need for new classes of antibiotics.

Research into novel small molecules has identified compounds with potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While specific data for this compound is not yet available, the broader class of compounds to which it belongs has shown promise. For example, a new class of antimicrobial compounds was found to be highly effective against various Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 12.5 μg/ml against Bacillus subtilis and Staphylococcus aureus. nih.gov

The promising in vitro activity of related picolinamide derivatives against clinically relevant Gram-positive pathogens suggests their potential as lead compounds for the development of new antibiotics. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and requires modification to improve its properties. The favorable activity profiles of these compounds make them attractive candidates for further chemical modification and optimization to enhance their potency, selectivity, and pharmacokinetic properties for potential clinical use.

Antiparasitic Research Endeavors

The therapeutic potential of chemical compounds containing an imidamide moiety has been a subject of investigation in the field of parasitology. Although research specifically detailing the macrofilaricidal activity of this compound is not prominent in available literature, studies on imidamide analogues provide insight into their potential as antiparasitic agents.

Macrofilaricidal Activity Potential of Imidamide Analogues

Research into imidamide analogues has demonstrated significant activity against certain parasites, highlighting the potential of this chemical class. For instance, a study focused on developing selective anti-trypanosomal agents explored a series of imidamide analogues. Human African trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei, is a severe disease affecting populations in sub-Saharan Africa nih.gov. Current treatments face challenges such as drug resistance and significant adverse effects, necessitating the development of new therapeutic agents nih.gov.

In this context, researchers synthesized a library of sulfonamide analogues, incorporating an imidamide moiety to enhance drug efficacy and uptake by targeting the parasite's P2 membrane transporter protein nih.gov. The study revealed that di-imidamide analogues were more potent than their mono-imidamide counterparts. One particular di-imidamide analogue, compound 25, exhibited exceptionally high potency, with an IC50 of 1 nM, and selectively inhibited the growth of trypanosome cells without affecting mammalian cell viability nih.gov. This compound was found to suppress tubulin polymerization in T. brucei cells, a critical mechanism for parasite survival nih.gov.

**Table 1: In Vitro Antiproliferative Activity of Imidamide Analogues against *T. brucei***

| Compound | Moiety | IC50 (nM) against T. brucei |

|---|---|---|

| Compound 24 | Di-imidamide | 500 |

| Compound 25 | Di-imidamide | 1 |

Data sourced from a study on selective anti-trypanosomal agents. nih.gov

Although this research focuses on trypanosomes, the potent and selective activity of these imidamide analogues suggests that the core structure could be a valuable scaffold for developing agents against other parasites, including filarial worms.

Therapeutic Relevance for Helminthic Infections

Helminthic infections, such as lymphatic filariasis, remain a significant global health issue, causing chronic and debilitating conditions ambeed.com. The primary goal in treating these infections is to kill the adult worms (macrofilaricidal activity), as they are responsible for the long-term pathology ambeed.com. Current drugs used in mass drug administration programs are often more effective at killing the larval microfilariae than the adult worms ambeed.com. This limitation underscores the urgent need for new macrofilaricidal drugs.

The investigation of novel chemical scaffolds is crucial for discovering such agents. While direct studies on picolinimidamide (B1582038) derivatives for helminthic infections are scarce, the broader field of antiparasitic drug discovery often finds that a class of compounds effective against one type of parasite may be adapted for activity against others. The demonstrated potency of imidamide analogues against Trypanosoma brucei provides a rationale for screening this class of compounds for activity against helminths like Wuchereria bancrofti or Brugia malayi nih.gov. The development of molecules derived from helminths themselves is also an area of growing interest for creating therapies for inflammatory conditions drugs.com.

Modulation of Neurological Targets by Related Picolinimidamide Derivatives

Research into the neurological effects of compounds related to this compound has primarily focused on structurally similar picolinamide derivatives. These studies have investigated their potential as inhibitors of cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's disease.

Butyrylcholinesterase Inhibition and Implications for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Butyrylcholinesterase (BChE) is an enzyme that, along with acetylcholinesterase (AChE), breaks down the neurotransmitter acetylcholine nih.govnih.gov. In the brains of individuals with Alzheimer's disease, AChE activity tends to decrease while BChE activity increases as the disease progresses nih.gov. This makes BChE a significant therapeutic target for managing the symptoms of later-stage Alzheimer's nih.gov. Selective inhibition of BChE is considered a viable strategy for treating the disease nih.gov.

Selective Inhibition Profiles Over Acetylcholinesterase

In the development of treatments for Alzheimer's, achieving selectivity for either BChE or AChE can be advantageous depending on the stage of the disease. A study on picolinamide and benzamide (B126) derivatives found that the position of the dimethylamine side chain significantly influenced the inhibitory activity and selectivity for AChE versus BChE nih.gov.

The study revealed that picolinamide derivatives generally exhibited stronger bioactivity than the corresponding benzamide derivatives nih.gov. One specific picolinamide derivative, compound 7a, demonstrated the most potent inhibition of AChE with an IC50 value of 2.49 µM. More notably, it showed a very high selectivity for AChE over BChE, with a selectivity ratio of 99.40 nih.gov. This suggests that while the picolinamide scaffold can inhibit both enzymes, it can be tailored for high selectivity towards AChE.

Table 2: Cholinesterase Inhibitory Activity of a Lead Picolinamide Derivative (Compound 7a)

| Enzyme | IC50 (µM) | Selectivity Index (AChE/BChE) |

|---|---|---|

| AChE | 2.49 ± 0.19 | 99.40 |

| BChE | >200 |

Data from a study on benzamide and picolinamide derivatives as cholinesterase inhibitors. nih.gov

Adenosine (B11128) Receptor Antagonism by Carbonyloxycarboximidamide Scaffolds

Adenosine receptors, which are a type of G protein-coupled receptor, are involved in various physiological processes and represent important drug targets. Research has been conducted on heterocyclic carbonyloxycarboximidamides as selective antagonists for the human adenosine A3 receptor (hA3R). Antagonism of this receptor subtype has potential therapeutic applications.

In a study aimed at optimizing this chemical scaffold, 25 new analogues were synthesized. The research identified compounds that showed improved affinity for the hA3R. For instance, the addition of a bromine atom to the 2-pyridinyl group at the 5-position led to a compound (compound 39) with significantly enhanced affinity. Molecular dynamics simulations suggested that the bromine atom inserts deep into the orthosteric pocket of the receptor, and that rigidifying the carbonyloxycarboximidamide portion of the molecule is important for binding. This lead compound, 39, was also shown to selectively antagonize the hA3R in non-small cell lung carcinoma cells and exhibited low toxicity in pharmacokinetic studies, indicating its potential for further development as a high-affinity hA3R antagonist.

Selective Antagonism at Human Adenosine A3 Receptor

Recent medicinal chemistry research has led to the development of heterocyclic carbonyloxycarboximidamides as selective antagonists for the human adenosine A₃ receptor (hA₃R). nih.gov Within this class of compounds, derivatives featuring a 6-methylpicolinimidamide moiety have been synthesized and evaluated. One such compound, (Z)-N′-((3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl)oxy)-6-methylpicolinimidamide, demonstrated selective antagonism at the hA₃R. acs.org This highlights the potential of the 6-methylpicolinimidamide scaffold as a key element in designing selective antagonists for this specific adenosine receptor subtype.

Mechanistic Insights into Receptor Binding and Modulation

The human adenosine A₃ receptor (hA₃R) is a G protein-coupled receptor (GPCR). nih.gov Like other adenosine receptors such as A₁, A₂ₐ, and A₂ᵦ, it plays a role in various physiological processes. The A₁ and A₃ receptors are known to couple to Gᵢ/₀ subunits, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. nih.gov

Molecular modeling, mutagenesis studies, and molecular dynamics simulations have been employed to understand the binding of antagonists to the hA₃R. nih.gov For carbonyloxycarboximidamide derivatives, these studies suggest that the combination of specific chemical groups, such as a 3-(2,6-dichlorophenyl)-isoxazolyl group and a 2-pyridinyl group (which includes the 6-methylpicolinimidamide structure), can improve binding affinity. nih.gov The rigidification of the core structure of these molecules is believed to be important for deep insertion into the orthosteric binding pocket of the receptor. nih.gov

Exploration of Additional Pharmacological Properties in Structurally Diverse Imidamide Systems (General Research Areas)

Anti-inflammatory Potential

Structurally diverse amide and imidamide systems have been investigated for their anti-inflammatory properties. Amide-linked local anesthetics, for instance, are recognized for having anti-inflammatory effects. nih.govnih.gov Certain amide-sulfamide hybrids have been developed as modulators of the CXCR4/CXCL12 chemokine axis, which is involved in accumulating inflammatory cells at local tissues. nih.gov In a mouse model of ear edema, one such hybrid compound demonstrated significant anti-inflammatory activity by blocking the aggregation of inflammatory cells at the site of inflammation. nih.gov

Additionally, some imidamide derivatives have been synthesized and evaluated as inhibitors of nitric oxide synthase (NOS), an enzyme involved in inflammatory processes. nih.govugr.es

Anticonvulsant Activities

Various derivatives containing amide or imide structures have been synthesized and evaluated for their anticonvulsant properties. For example, a series of N-(2-hydroxyethyl)amide derivatives were screened for their activity in the maximal electroshock (MES) test in mice. nih.gov Several of these compounds, such as N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide, showed potent anticonvulsant activity and a better protective index than the established anti-epileptic drug valproate. nih.gov

Other research has focused on isatin-based derivatives containing an amide linkage, which have shown favorable protection in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice. nih.gov Furthermore, derivatives of pyrrolidine-2,5-dione with an alkylamine(aryl) fragment have demonstrated anticonvulsant activity in MES, subcutaneous pentylenetetrazole (scPTZ), and 6-Hz tests. mdpi.com

Table 1: Anticonvulsant Activity of Selected N-(2-hydroxyethyl)amide Derivatives

| Compound | Median Effective Dose (ED₅₀) mg/kg | Median Toxicity Dose (TD₅₀) mg/kg | Protective Index (PI = TD₅₀/ED₅₀) |

|---|---|---|---|

| N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.5 |

| N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 |

| N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 |

| Valproate | - | - | 1.6 |

Data sourced from PubMed Central. nih.gov

Antihypoxic Properties

The investigation into the antihypoxic properties of imidamide systems is an area of ongoing research. While direct studies on imidamide derivatives were not prominent in the provided search results, related research on taurinamide derivatives (derivatives of taurine, which contains an amino and a sulfonic acid group) has been conducted to evaluate their efficacy in ameliorating ischemia-induced damage. researchgate.net

Antimetastatic Effects

Certain amide-linked compounds have been shown to possess antimetastatic properties. Studies on amide-linked local anesthetics, such as ropivacaine and lidocaine, have indicated they can inhibit the migration of lung adenocarcinoma cells. nih.govnih.gov This effect is associated with the inhibition of tumor necrosis factor-α-induced Src-activation and intercellular adhesion molecule-1 phosphorylation. nih.govnih.gov

The mechanism for these antimetastatic effects appears to be independent of the compounds' known role as sodium-channel blockers. nih.govnih.gov Research has shown that ropivacaine can inhibit the migration of NCI-H838 lung cancer cells by 26% at a concentration of 1 μM, while lidocaine inhibits migration by 21% at the same concentration. uzh.ch

Table 2: Inhibition of Lung Cancer Cell Migration by Amide-Linked Local Anesthetics

| Compound (1 μM) | Inhibition of Cell Migration (%) |

|---|---|

| Ropivacaine | 26% |

| Lidocaine | 21% |

Data sourced from Zora UZH. uzh.ch

Structure Activity Relationship Sar and Ligand Design Studies

Systematic Modification of the 6-Methylpicolinimidamide (B1142918) Scaffold

Systematic modification of the core 6-methylpicolinimidamide structure has been pivotal in elucidating the key molecular features required for biological activity. This involves the synthesis of a series of related compounds where specific parts of the molecule are altered to observe the effect on potency and selectivity.

The biological activity of picolinamide (B142947) derivatives, a class of compounds related to 6-methylpicolinimidamide, is markedly influenced by the nature and position of substituents on the pyridine (B92270) ring. nih.gov Investigations into series of benzamide (B126) and picolinamide derivatives have shown that the introduction of different chemical groups can significantly alter their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

For example, in a series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, the presence of halogen groups or other electron-donating groups on an attached phenyl ring was found to be a key contributor to the inhibition of urease. researchgate.net Specifically, compounds with 2-chloro and 3-chloro functional groups have been reported to be strong inhibitors. researchgate.net The bioactivity of picolinamide derivatives often proves to be stronger than that of corresponding benzamide derivatives, highlighting the importance of the pyridine nitrogen in molecular interactions. nih.gov

The following table illustrates how different substituents on a related series of compounds affect their inhibitory potency against urease.

| Compound | Substituent | IC₅₀ (µM) against Urease |

| 6a | 4-Fluorophenyl | 14.18 ± 0.38 |

| 6c | 2,4-Difluorophenyl | 18.68 ± 0.25 |

| 7d | 4-Chlorophenyl | 6.68 ± 0.97 |

| 7e | 2-Chlorophenyl | 11.39 ± 0.10 |

| 7i | 4-Bromophenyl | 14.39 ± 1.05 |

| Thiourea (Standard) | - | 21.37 ± 1.76 |

| Data sourced from a study on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues as urease inhibitors. researchgate.net |

Positional isomerism, which concerns the different spatial arrangements of atoms or functional groups within a molecule, has a profound pharmacological impact. nih.gov Molecules with the same atomic composition but different bonding arrangements are known as constitutional or positional isomers, and they are distinct chemical entities with different physical and chemical properties. nih.govnih.gov

The placement of substituents on the aromatic ring of a lead compound can drastically alter its biological activity. A structure-activity relationship investigation revealed that trifluoro substitution at the para position of a phenyl ring resulted in significantly greater inhibitory strength compared to substitutions at the ortho or meta positions. researchgate.net This demonstrates that the specific location of a functional group is critical for optimal interaction with the biological target. The failure of certain isomers, such as 2,6-dihydroxybenzoic acid, to form co-crystals with piracetam (B1677957) has been attributed to the steric hindrance caused by the proximity of the two hydroxyl groups, which favors the formation of an internal hydrogen bond over intermolecular interactions. nih.gov

The table below shows the impact of the positional isomerism of a trifluoromethyl substituent on inhibitory potential.

| Compound | Substituent Position | IC₅₀ (µM) |

| 6 | ortho-trifluoromethylphenyl | 26.8 ± 0.73 |

| 7 | para-trifluoromethylphenyl | Not specified, but activity is higher |

| 8 | meta-trifluoromethylphenyl | 26.8 ± 0.88 |

| Data sourced from a study on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues. researchgate.net |

Rational Design of Analogues for Enhanced Activity

Rational drug design leverages the understanding of a biological target and the SAR of lead compounds to create new analogues with improved properties. mdpi.com This approach aims to decrease the time and cost of drug discovery by focusing on targeted modifications predicted to enhance activity and selectivity. mdpi.com

A primary goal in lead optimization is to enhance the binding affinity of a compound for its target receptor. In the development of antagonists for the human adenosine (B11128) A3 receptor (hA₃R), researchers used computational calculations to predict that combining a 3-(2,6-dichlorophenyl)-isoxazolyl group with a 2-pyridinyl group would improve affinity. nih.gov The synthesis of new analogues based on this prediction confirmed the hypothesis. nih.gov

Further optimization was achieved by adding a bromine atom to the 5-position of the pyridinyl ring. nih.gov Molecular dynamics simulations suggested this modification was successful because the bromine atom inserts deep into the receptor's orthosteric pocket, while the core structure becomes more rigid, favoring a bound conformation. nih.gov This iterative process of computational prediction, chemical synthesis, and biological testing is a hallmark of modern drug design. nih.govmdpi.com

The following table demonstrates the successful optimization of binding affinity for the hA₃R through rational design.

| Compound | Key Structural Features | hA₃R Binding Affinity (Kᵢ, nM) |

| K18 (Initial Hit) | - | < 1000 |

| 37 | 2,6-dichlorophenyl + 2-pyridinyl groups | Improved affinity over K18 |

| 39 | Compound 37 + 5-bromo on pyridinyl | Further improved affinity |

| 74 | Analogue with bromo-groups instead of chloro | Improved affinity over K18 |

| Data sourced from a study on heterocyclic carbonyloxycarboximidamide antagonists for the hA₃R. nih.gov |

A crucial aspect of designing high-quality drug candidates is ensuring they are selective for their intended target. nih.gov Lack of selectivity can lead to off-target effects. Therefore, newly designed analogues are typically screened against a panel of related biological targets.

In the optimization of hA₃R antagonists, seven of the most potent compounds were tested for their binding affinity against the other adenosine receptor subtypes (A₁, A₂A, and A₂B). These high-affinity antagonists all shared the common structural feature of a 2,6-dichlorophenyl group, and it was noted that reducing the number of chloro substituents led to a decrease in binding affinity. nih.gov This profiling confirmed that the optimized compounds were highly selective for the hA₃R, a desirable characteristic for a therapeutic agent. nih.gov This process of selectivity profiling is essential for refining lead compounds and minimizing potential side effects. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational technique used in the early stages of drug discovery to identify and prioritize lead compounds for further optimization. numberanalytics.comdergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr

By analyzing the structure of active compounds, a pharmacophore model can be generated that highlights key features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.govnih.gov This model serves as a 3D query to screen virtual libraries of compounds, identifying novel molecules that fit the pharmacophoric requirements and are therefore likely to be active. dergipark.org.tr

This technique is particularly valuable for lead optimization. numberanalytics.com Once a lead compound is identified, a pharmacophore model can be used to understand the key interactions it makes with its target. nih.gov This knowledge allows medicinal chemists to design new analogues that retain these crucial features while modifying other parts of the molecule to improve properties such as potency, selectivity, or pharmacokinetic profiles. numberanalytics.com The ultimate goal is to use these computational insights to guide the synthesis of novel compounds with enhanced therapeutic potential. nih.gov

Coordination Chemistry and Supramolecular Assemblies

Metal-Ligand Complexation Studies with 6-Methylpicolinimidamide (B1142918) Hydrochloride

The interaction of 6-Methylpicolinimidamide hydrochloride with metal ions is a rich area of investigation, focusing on the synthesis of new molecular entities and the characterization of their structural and electronic properties.

The synthesis of metal complexes with ligands analogous to this compound, such as those derived from Schiff bases and picolinic acid, often involves the reaction of the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol. nih.govjocpr.com The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and composition.

For instance, in a study involving a related picolinamide (B142947) ligand, a Molybdenum(VI) dioxide complex, bis(6-methylpicolinamide)molybdenum(VI) dioxide (MoO2(6-MePic)2), was synthesized by reacting MoO2(acac)2 with 6-methylpicolinamide. researchgate.net This complex was characterized by its effectiveness in catalytic reactions, implying the successful formation of the metal-ligand bond. researchgate.net

General characterization techniques for such complexes include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center through shifts in the vibrational frequencies of key functional groups, such as the C=N and pyridine (B92270) ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ligand and detect changes upon complexation. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry. nih.gov

Mass Spectrometry: To determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition. nih.gov

Elemental Analysis: To determine the empirical formula of the synthesized complex. nih.gov

A representative synthesis could involve the reaction of this compound with a metal salt like Nickel(II) chloride or Copper(II) acetate (B1210297) in a suitable solvent, potentially with the addition of a base to deprotonate the ligand for coordination. The resulting product would then be isolated and purified through techniques like recrystallization or chromatography.

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. nih.gov Picolinimidamide (B1582038) ligands, including 6-Methylpicolinimidamide, are expected to act as bidentate ligands. The two potential donor sites are the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the iminidamide group. This dual coordination forms a stable five-membered chelate ring with the metal center. nih.gov

The coordination of polydentate ligands can significantly influence the properties of the metal complex, including its stability and reactivity. nih.gov The chelate effect, driven by an increase in entropy, is a primary reason why polydentate ligands form more stable complexes than their monodentate counterparts. nih.gov

The stability and reactivity of metal complexes are profoundly influenced by the nature of the metal ion. Key factors include the metal's ionic radius, charge, and its classification as a hard, soft, or borderline acid according to the Hard and Soft Acids and Bases (HSAB) theory.

Ionic Size and Charge: Generally, for a given ligand, the stability of the complex increases with decreasing ionic radius and increasing charge of the metal ion. researchgate.net This is due to the stronger electrostatic attraction between the metal and the ligand.

HSAB Principle: Picolinimidamide ligands, with nitrogen donor atoms, are considered hard bases. Therefore, they are expected to form more stable complexes with hard or borderline metal ions such as Cr³⁺, Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺. researchgate.net

The choice of metal ion will also dictate the preferred coordination geometry (e.g., octahedral, tetrahedral, or square planar), which in turn affects the reactivity of the complex in catalytic applications.

Catalytic Applications of this compound Complexes

The unique electronic and steric properties imparted by the 6-Methylpicolinimidamide ligand can be harnessed in the design of homogeneous catalysts for a variety of organic transformations.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. jocpr.com Metal complexes of picolinamide-type ligands have shown promise in this area.

A notable example is the use of a MoO₂(6-MePic)₂ complex in the catalytic cyclization of N-acylated-2-aminyl-alcohols to form oxazolines and in the synthesis of thiazolines from cysteine derivatives. researchgate.net This demonstrates the potential of such complexes to activate substrates and facilitate key bond-forming reactions.

Table 1: Ligand Optimization for Molybdenum-Catalyzed Oxazoline Synthesis

| Entry | Ligand Additive | Yield (%) |

|---|---|---|

| 1 | acac | 24 |

| 2 | 3a | 98 |

| 3 | 3c | 93 |

| 4 | 3e | 89 |

| 5 | 6-MePic | 95 |

Data adapted from a study on a related picolinamide ligand. researchgate.net

The data in the table above highlights the effectiveness of the 6-methylpicolinamide ligand in promoting the catalytic reaction, suggesting that the 6-methylpicolinimidamide ligand could also be highly effective. The electronic and steric environment provided by the ligand is crucial for the catalytic activity.

The design of a successful catalytic system involves several considerations to achieve high selectivity and efficiency. The ligand plays a central role in this design process.

Tuning Electronic Properties: The methyl group on the pyridine ring of 6-Methylpicolinimidamide is an electron-donating group. This can increase the electron density on the metal center, which may enhance its reactivity in certain catalytic cycles, such as oxidative addition.

Steric Hindrance: The steric bulk of the ligand can influence the selectivity of the catalyst by controlling the access of substrates to the metal center. This can be particularly important in enantioselective catalysis.

Stability of the Catalyst: The chelate effect of the bidentate 6-Methylpicolinimidamide ligand contributes to the stability of the metal complex, preventing its decomposition under reaction conditions and allowing for higher catalyst turnover numbers. nih.gov

The development of efficient catalytic systems often involves screening a library of ligands to find the optimal balance of electronic and steric properties for a specific transformation. researchgate.net Furthermore, the choice of solvent, temperature, and co-catalysts or additives can significantly impact the performance of the catalytic system.

Supramolecular Architecture and Crystal Engineering Utilizing Imidamide Motifs

The field of supramolecular chemistry focuses on the organization of molecules into well-defined, functional structures through non-covalent interactions. Within this realm, crystal engineering is a sub-discipline that specifically designs and controls the formation of crystalline solids with desired physical and chemical properties. A key strategy in crystal engineering is the use of robust and predictable intermolecular interactions, often mediated by specific functional groups or "motifs." The imidamide functional group, present in this compound, represents a versatile motif for the construction of intricate supramolecular architectures.

The imidamide moiety, characterized by the -C(=NH)-NH- group, is rich in hydrogen bond donors (the N-H groups) and acceptors (the imine and amine nitrogen atoms). This dual functionality allows for the formation of a variety of strong and directional hydrogen bonds. In the case of this compound, the protonation of the imidamide or the pyridine nitrogen introduces a positive charge, which further enhances the hydrogen bonding capabilities and introduces electrostatic interactions as a significant factor in the crystal packing.

The presence of the 6-methylpyridine ring also plays a crucial role in directing the supramolecular assembly. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking and C-H···π interactions. The methyl group can influence the steric hindrance and packing efficiency of the molecules within the crystal lattice.

Hypothetical Supramolecular Synthons and Networks:

Based on the functional groups present in this compound, several predictable supramolecular synthons can be postulated. A "supramolecular synthon" is a structural unit within a crystal that is formed by known and reliable intermolecular interactions.

One of the most probable synthons would involve the charge-assisted hydrogen bonds between the protonated imidamide group and the chloride anion. This could lead to the formation of discrete ion pairs or extended chains and sheets. For instance, a common motif could be a bifurcated hydrogen bond where two N-H donors from the imidamide interact with a single chloride ion.

Furthermore, the imidamide group can form self-complementary hydrogen bonds, leading to dimeric or catemeric structures. The R22(8) graph set notation is often used to describe such dimeric hydrogen-bonded motifs. In these arrangements, two molecules are held together by a pair of hydrogen bonds, forming a ring.

The combination of hydrogen bonding involving the imidamide, the pyridine nitrogen, and the chloride ion, along with potential π-π stacking of the pyridine rings, could give rise to complex three-dimensional networks. The specific architecture would be a delicate balance of these competing interactions.

Potential Research Findings and Data:

To fully elucidate the supramolecular architecture of this compound, single-crystal X-ray diffraction analysis would be essential. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules in the crystal. The resulting data would allow for a detailed analysis of the hydrogen bonding network, including donor-acceptor distances and angles, which are critical for understanding the strength and directionality of these interactions.

The table below illustrates the type of data that would be generated from such an analysis and is crucial for understanding the crystal engineering principles at play.

Interactive Data Table: Hypothetical Hydrogen Bond Geometry for this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation for A |

| N(1)-H | H(1A) | Cl(1) | 0.88 | 2.35 | 3.18 | 158 | x, y, z |

| N(2)-H | H(2A) | Cl(1) | 0.88 | 2.41 | 3.25 | 162 | -x+1, y+1/2, -z+1/2 |

| N(1)-H | H(1B) | N(3) | 0.88 | 2.10 | 2.95 | 165 | x-1, y, z |

Note: The data in this table is hypothetical and serves as an example of what would be determined from experimental analysis.

This detailed structural information would provide invaluable insights into how the imidamide motif, in conjunction with the pyridyl group and the hydrochloride salt form, directs the formation of specific, stable, and potentially functional crystalline materials. The principles of crystal engineering could then be applied to modify this structure, for example, by co-crystallization with other molecules to create new materials with tailored properties.

Theoretical and Computational Chemistry

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding mode of a ligand and its potential interactions with the active site of a target protein.

Similarly, in the investigation of novel N-methylpicolinamide-4-thiol derivatives as potential antitumor agents, molecular docking studies were conducted to understand their interaction with Aurora-B kinase. nih.gov The docking poses indicated that the picolinamide (B142947) scaffold played a crucial role in anchoring the ligand within the active site through hydrogen bonding with key residues. nih.gov The study highlighted the importance of specific substitutions on the phenyl ring, which could enhance van der Waals interactions and improve the inhibitory activity. nih.gov

These examples demonstrate how molecular docking can be applied to understand the ligand-receptor interactions of compounds containing a picolinamide core, providing a basis for the rational design of more potent and selective inhibitors.

| Compound Class | Target Protein | Key Interactions Observed in Docking | Reference |

| Phenylpicolinamide derivatives | c-Met kinase | Hydrogen bonds with hinge region residues, hydrophobic interactions | N/A |

| N-methylpicolinamide-4-thiol derivatives | Aurora-B kinase | Hydrogen bonding with active site residues, van der Waals interactions | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the kinetics of binding events over time. This technique is crucial for understanding the flexibility of both the ligand and the receptor and for estimating the stability of their complex.

While specific MD simulation studies on 6-Methylpicolinimidamide (B1142918) hydrochloride are not available, research on related heterocyclic compounds illustrates the utility of this method. For instance, MD simulations of 2,6-Bis(1H-Benzimidazol-2-yl)pyridine, a molecule containing a central pyridine (B92270) ring, were used to study its partitioning into a phospholipid bilayer. acs.org These simulations provided detailed insights into the conformational changes of the molecule as it moved from an aqueous to a hydrophobic environment, revealing the preferred orientation and depth of penetration within the membrane. acs.org

MD simulations can also be employed to study the binding kinetics of a ligand to its receptor, providing estimates of the association (k_on) and dissociation (k_off) rate constants. nih.gov These kinetic parameters are increasingly recognized as important determinants of a drug's efficacy and duration of action. nih.gov For example, long residence time (low k_off) can lead to a prolonged therapeutic effect. nih.gov Advanced MD techniques, such as steered MD and metadynamics, can be used to accelerate the simulation of unbinding events and to calculate the free energy barriers associated with these processes.

The application of MD simulations to a compound like 6-Methylpicolinimidamide hydrochloride could provide valuable information on its conformational preferences in different environments and the dynamics of its interaction with a target protein, offering a more complete picture of its pharmacological profile.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and reactivity of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide highly accurate predictions of various molecular properties.

A study on picolinamide and its isomer, isonicotinamide, utilized DFT and Møller–Plesset perturbation theory (MP2) to investigate their molecular structures and vibrational spectra. ed.ac.uknih.gov The calculations revealed that the planarity of the picolinamide molecule is stabilized by an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen. ed.ac.uknih.gov This interaction influences the compound's conformational preferences and electronic properties. ed.ac.uknih.gov

Furthermore, these calculations can be used to predict the reactivity of a molecule by analyzing its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential. For instance, the calculated electronic properties of picolinamide helped to explain its photochemical reactivity, where UV irradiation led to its decomposition into pyridine and isocyanic acid. ed.ac.uknih.gov

For this compound, quantum chemical calculations could be used to:

Determine its stable conformations and the energetic barriers between them.

Calculate its partial atomic charges and electrostatic potential surface to identify sites prone to electrostatic interactions.

Predict its reactivity towards nucleophilic or electrophilic attack by analyzing its frontier orbitals.

Such calculations would provide fundamental insights into the intrinsic properties of the molecule, which are essential for understanding its chemical behavior and biological activity.

| Method | Property Investigated | Key Finding for Picolinamide | Reference |

| DFT/MP2 | Molecular Structure | Planar conformation stabilized by intramolecular hydrogen bond | ed.ac.uknih.gov |

| DFT | Photochemical Reactivity | Decomposition into pyridine and isocyanic acid upon UV irradiation | ed.ac.uknih.gov |

In Silico Prediction of Biological Activity and ADMET Properties

In silico methods are widely used in the early stages of drug discovery to predict the biological activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These predictive models can help to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development.

The biological activity of a compound can be predicted using various approaches, including ligand-based and structure-based methods. For pyridine carboxamide derivatives, in silico tools have been used to predict their potential pharmacological effects. nih.gov By comparing the chemical structure of a new compound to a database of known active molecules, it is possible to generate a hypothesis about its potential biological targets and activities. nih.gov

ADMET properties are crucial for determining the drug-likeness of a compound. Numerous computational models are available to predict properties such as:

Absorption: Intestinal absorption, cell permeability (e.g., Caco-2), and P-glycoprotein substrate liability.

Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal or hepatic clearance pathways.

Toxicity: Prediction of potential toxicities such as cardiotoxicity (hERG inhibition), hepatotoxicity, and mutagenicity.

A variety of open-access and commercial software tools are available for ADMET prediction, employing different algorithms such as quantitative structure-activity relationship (QSAR) models, machine learning, and expert systems. nih.gov For this compound, a comprehensive in silico ADMET profiling would be a critical step in assessing its potential as a drug candidate.

Alchemical Relative Binding Free Energy Calculations for Affinity Prediction

Alchemical relative binding free energy (RBFE) calculations are a rigorous computational method used to predict the difference in binding affinity between two closely related ligands to a common receptor. researchgate.net This technique is based on creating a non-physical, or "alchemical," pathway that transforms one molecule into another in both the solvated and protein-bound states. researchgate.net By calculating the free energy change along this pathway, the relative binding affinity can be determined with high accuracy. researchgate.net

While no RBFE calculations have been reported for this compound, a study on nicotine, another pyridine-containing compound, illustrates the application of a related method, absolute binding free energy (ABFE) calculations, to determine its binding affinity to the acetylcholine binding protein (AChBP). nih.gov In this study, free energy perturbation (FEP) was used to alchemically "annihilate" the nicotine molecule in both the solvent and the protein binding site. nih.gov The difference in the free energy of these two processes yielded the absolute binding free energy. nih.gov The calculations showed that the charged (protonated) form of nicotine binds much more strongly to the receptor than the neutral form, which is consistent with experimental findings. nih.gov

RBFE calculations for a series of analogs of this compound could be used to:

Predict the impact of small chemical modifications on binding affinity.

Guide the optimization of lead compounds to improve their potency.

Provide a detailed understanding of the thermodynamic drivers of binding (enthalpic vs. entropic contributions).

These calculations are computationally intensive but can provide invaluable information for hit-to-lead and lead optimization campaigns in drug discovery.

Broader Applications in Advanced Scientific Research

Utility as a Versatile Synthetic Building Block in Heterocyclic Chemistry